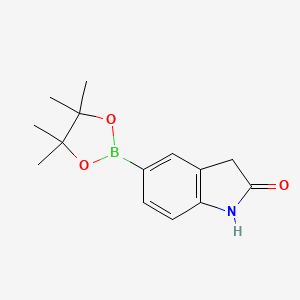

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-9(7-10)8-12(17)16-11/h5-7H,8H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFPTCYBFJOZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620275 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837392-64-0 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=837392-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS No. 837392-64-0). This versatile building block is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. This document details its physical and chemical characteristics, provides a detailed experimental protocol for its synthesis via Miyaura borylation, and outlines its application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores the role of this compound in the synthesis of potent inhibitors targeting key signaling pathways in cancer, such as those mediated by VEGFR, PDGFR, and c-Kit.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. Its core structure consists of an indolin-2-one moiety functionalized with a pinacol boronate ester at the 5-position. This boronate group is a key functional handle for palladium-catalyzed cross-coupling reactions.

| Property | Value | Reference |

| CAS Number | 837392-64-0 | [1][2] |

| Molecular Formula | C₁₄H₁₈BNO₃ | [1] |

| Molecular Weight | 259.11 g/mol | [1] |

| Melting Point | 232.0 to 236.0 °C | [2] |

| Boiling Point (Predicted) | 424.9 ± 45.0 °C | [2] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data:

While specific spectra for this compound are not widely published in publicly accessible databases, the structural confirmation of closely related indoline boronate esters has been achieved using standard spectroscopic techniques. The expected spectral characteristics are as follows:

-

¹H NMR: Resonances corresponding to the aromatic protons of the indolin-2-one core, a singlet for the methylene protons at the 3-position, a broad singlet for the NH proton, and a characteristic singlet for the twelve equivalent methyl protons of the pinacol group.

-

¹³C NMR: Signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the boron atom showing a characteristic chemical shift), the methylene carbon, and the carbons of the pinacol group.

-

FT-IR: Characteristic absorption bands for the N-H and C=O stretching of the lactam ring, as well as B-O stretching vibrations.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.

Synthesis

The primary synthetic route to this compound is the Miyaura borylation of 5-bromoindolin-2-one.[1] This reaction involves the palladium-catalyzed coupling of the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Bromoindolin-2-one

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add 5-bromoindolin-2-one (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Add the palladium catalyst, PdCl₂(dppf) (0.03 equiv).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its application as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the facile introduction of various aryl and heteroaryl substituents at the 5-position of the indolin-2-one core, a privileged scaffold in medicinal chemistry.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., 4-bromopyridine)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane and water

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a reaction vessel, combine this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.10 equiv).

-

Evacuate and backfill the vessel with an inert gas.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the desired 5-aryl-indolin-2-one product.

Role in Kinase Inhibitor Synthesis

The indolin-2-one scaffold is a cornerstone in the design of numerous kinase inhibitors. By utilizing this compound, medicinal chemists can efficiently synthesize libraries of analogues with diverse substitutions at the 5-position to probe the binding pocket of target kinases and optimize for potency and selectivity. This building block is particularly relevant for the synthesis of inhibitors targeting receptor tyrosine kinases (RTKs) implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.

VEGFR-2 Signaling Pathway:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block this process and starve the tumor of essential nutrients.

References

An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, also known as 2-Oxoindoline-5-boronic acid pinacol ester, is a synthetically versatile heterocyclic compound. It incorporates the privileged indolin-2-one (oxindole) scaffold, a core structure in numerous biologically active molecules and pharmaceuticals, with a boronic acid pinacol ester functional group. This boronic ester moiety renders the molecule an invaluable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance.

Molecular Structure and Chemical Properties

The molecular structure of this compound consists of a central indolin-2-one core, with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached at the 5-position of the bicyclic system.

Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one |

| Synonyms | 2-Oxoindoline-5-boronic acid pinacol ester, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxindole |

| CAS Number | 837392-64-0[1] |

| Molecular Formula | C₁₄H₁₈BNO₃[1] |

| Molecular Weight | 259.11 g/mol [1] |

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | White to light yellow to light orange powder/crystal | [1] |

| Melting Point | 232.0 to 236.0 °C | [1] |

| Boiling Point (Predicted) | 424.9 ± 45.0 °C | [1] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 14.24 ± 0.20 |[1] |

Synthesis

The most common and efficient method for the synthesis of this compound is the Miyaura borylation reaction. This involves a palladium-catalyzed cross-coupling of a halogenated indolin-2-one precursor with a diboron reagent.

Experimental Protocol: Miyaura Borylation

This protocol is based on established procedures for the synthesis of similar aryl boronic esters.

Materials:

-

5-Bromoindolin-2-one

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

To a dry Schlenk flask under a nitrogen atmosphere, add 5-bromoindolin-2-one (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3.0 equivalents).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the resulting suspension by bubbling nitrogen through it for 15-20 minutes.

-

To the degassed suspension, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equivalents).

-

Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Spectroscopic Characterization (Expected)

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0 | s (br) | 1H | NH |

| ~7.6 | d | 1H | Ar-H |

| ~7.5 | s | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~3.5 | s | 2H | CH₂ |

| 1.3 | s | 12H | 4 x CH₃ |

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~178 | C=O |

| ~145 | Ar-C |

| ~135 | Ar-C |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~110 | Ar-CH |

| ~84 | C-(CH₃)₂ |

| ~36 | CH₂ |

| ~25 | CH₃ |

Biological Significance and Potential Applications

The indolin-2-one core is a well-established pharmacophore found in a variety of kinase inhibitors approved for cancer therapy. The introduction of a boronic acid pinacol ester at the 5-position provides a strategic handle for the synthesis of novel derivatives through Suzuki-Miyaura cross-coupling. This allows for the rapid generation of libraries of compounds with diverse substitutions at this position, which can be screened for biological activity.

While no specific biological data for this compound has been found in the reviewed literature, indole derivatives are known to interact with various signaling pathways implicated in cancer and other diseases.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel indolin-2-one derivatives. Its straightforward synthesis via Miyaura borylation from commercially available starting materials makes it an accessible intermediate for researchers in medicinal chemistry and materials science. While specific biological data for this compound is limited, its structural motifs suggest significant potential for the development of new therapeutic agents, particularly kinase inhibitors. Further investigation into the biological activities of its derivatives is a promising area for future research.

References

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one synthesis from 5-Bromo-2-oxindole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Palladium-Catalyzed Borylation of 5-Bromo-2-oxindole.

This technical guide provides a comprehensive overview of the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one from 5-bromo-2-oxindole. This transformation is a key step in the synthesis of various biologically active molecules and advanced materials. The core of this process lies in the Miyaura borylation, a powerful palladium-catalyzed cross-coupling reaction.

Reaction Overview

The synthesis of this compound from 5-bromo-2-oxindole is achieved through a Miyaura borylation reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide (5-bromo-2-oxindole) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a base. The resulting product, an aryl boronic ester, is a versatile intermediate for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The general reaction scheme is as follows:

Caption: General reaction scheme for the Miyaura borylation of 5-Bromo-2-oxindole.

Experimental Data

The following table summarizes typical reaction conditions and reported yields for the Miyaura borylation of aryl bromides, providing a comparative basis for the synthesis of the target compound.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(dppf)Cl₂ | dppf | KOAc | Dioxane | 80-100 | 12-24 | 70-90 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100-110 | 8-16 | 85-95 |

| 3 | Pd(OAc)₂ | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-18 | 75-92 |

Note: Yields are indicative and can vary based on the specific substrate and reaction scale.

Detailed Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound from 5-bromo-2-oxindole.

Materials:

-

5-Bromo-2-oxindole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or sealed tube

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or sealed tube, add 5-bromo-2-oxindole (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02-0.05 equiv), and potassium acetate (2.0-3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the 5-bromo-2-oxindole.

-

Reaction: Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the Celite® pad with additional ethyl acetate.

-

Combine the organic filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Experimental workflow for the synthesis of 5-(Bpin)indolin-2-one.

Reaction Mechanism

The Miyaura borylation reaction proceeds through a catalytic cycle involving a palladium(0) species.

Caption: Catalytic cycle of the Miyaura borylation reaction.

The catalytic cycle begins with the oxidative addition of the aryl bromide (5-bromo-2-oxindole) to a palladium(0) complex. The resulting palladium(II) species undergoes ligand exchange with the acetate base, followed by transmetalation with bis(pinacolato)diboron. Finally, reductive elimination yields the desired aryl boronic ester and regenerates the active palladium(0) catalyst.

Conclusion

The Miyaura borylation of 5-bromo-2-oxindole provides an efficient and reliable method for the synthesis of this compound. This technical guide outlines the key aspects of this transformation, including reaction conditions, a detailed experimental protocol, and the underlying reaction mechanism. The provided information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Technical Guide: Spectroscopic and Synthetic Profile of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the versatile chemical intermediate, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one. This compound, identified by its CAS number 837392-64-0, is a key building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions.

Core Spectroscopic Data

Table 1: Expected Spectroscopic Data Summary

| Spectroscopy | Data Type | Expected Values |

| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~7.0-7.5 ppm, CH₂ (indolinone): ~3.5 ppm, CH₃ (pinacol): ~1.3 ppm |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl (C=O): ~175 ppm, Aromatic Carbons: ~110-150 ppm, C-B: ~84 ppm, CH₂ (indolinone): ~36 ppm, CH₃ (pinacol): ~25 ppm |

| Mass Spec. | Molecular Ion | [M+H]⁺: 260.13 |

| Infrared (IR) | Wavenumber (cm⁻¹) | N-H stretch: ~3200-3300 cm⁻¹, C=O stretch: ~1700-1720 cm⁻¹, B-O stretch: ~1300-1350 cm⁻¹ |

Experimental Protocols

The synthesis of this compound is typically achieved through a palladium-catalyzed Miyaura borylation reaction. The following protocol is a representative procedure based on established methods for similar substrates.

Synthesis of this compound

This synthesis involves the conversion of 5-bromoindolin-2-one to the corresponding boronate ester.

Reaction Scheme:

Figure 1: Synthetic pathway for the Miyaura borylation of 5-bromoindolin-2-one.

Materials:

-

5-Bromoindolin-2-one

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromoindolin-2-one (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

To this suspension, add Pd(dppf)Cl₂ (0.03 eq).

-

The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Spectroscopic Characterization Workflow

The following workflow outlines the standard procedures for obtaining the key spectroscopic data for the synthesized compound.

Figure 2: Workflow for the spectroscopic characterization of the target compound.

This technical guide serves as a foundational resource for researchers working with this compound. For critical applications, it is recommended to fully characterize the compound in-house to confirm its identity and purity.

An In-Depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling procedures, and detailed experimental protocols relevant to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules. Its indolin-2-one core is recognized as a privileged scaffold in drug discovery.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented below. This information is crucial for the safe handling, storage, and use of this compound in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈BNO₃ | [1] |

| Molecular Weight | 259.11 g/mol | [1] |

| Appearance | White to light yellow to light orange powder/crystal | [1] |

| Melting Point | 232.0 to 236.0 °C | [1] |

| Boiling Point (Predicted) | 424.9 ± 45.0 °C | [1] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [1] |

| CAS Number | 837392-64-0 | [1] |

GHS Hazard and Precautionary Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | Warning | H335: May cause respiratory irritation |

Precautionary Statements:

-

Prevention: P261, P264, P280, P271

-

Response: P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P337+P317, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Safe Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Handling:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Storage:

-

Conditions: Keep the container tightly closed in a dry and well-ventilated place. For long-term storage, refrigeration at 2-8°C is recommended.[1]

-

Incompatibilities: Keep away from strong oxidizing agents.

First-Aid Measures:

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If Swallowed: May be harmful if swallowed. Seek immediate medical assistance.

Experimental Protocols

This compound is a key intermediate, typically synthesized via a Miyaura borylation reaction and subsequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Synthesis of this compound via Miyaura Borylation

This protocol describes the palladium-catalyzed borylation of 5-bromo-2-oxindole.

Workflow Diagram:

Caption: General workflow for the Miyaura borylation synthesis.

Detailed Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-oxindole (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03-0.05 equiv), and potassium acetate (KOAc) (2.0-3.0 equiv).[2][3]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5-10 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction for the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Workflow Diagram:

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), the desired aryl halide (e.g., aryl bromide or iodide, 1.0-1.2 equiv), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or PdCl₂(dppf) (0.02-0.05 equiv).[4][5]

-

Inert Atmosphere: Purge the flask with an inert gas.

-

Solvent and Base Addition: Add a solvent system such as a mixture of toluene and ethanol, or 1,4-dioxane and water. Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv).

-

Reaction: Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring for 4-12 hours.

-

Monitoring: Follow the disappearance of the starting materials by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the solution over anhydrous Na₂SO₄.

-

Concentration and Purification: Filter and remove the solvent under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography or recrystallization to obtain the pure 5-aryl-indolin-2-one product.

Role in Signaling Pathways

The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors. Derivatives of this structure are known to target a variety of protein kinases involved in cellular signaling pathways that are often dysregulated in diseases like cancer.[6][7]

One significant mechanism of action for certain indolin-2-one derivatives is the inhibition of the Thioredoxin Reductase (TrxR) enzyme. TrxR is a key component of the thioredoxin system, which maintains the cellular redox balance.[6][8] Inhibition of TrxR leads to an increase in reactive oxygen species (ROS) and the oxidation of thioredoxin (Trx).[6][9] In its reduced state, Trx binds to and inhibits Apoptosis Signal-regulating Kinase 1 (ASK1).[10] When Trx is oxidized, it dissociates from ASK1, leading to the activation of the ASK1 signaling cascade.[6][11] Activated ASK1 then phosphorylates and activates downstream kinases in the mitogen-activated protein kinase (MAPK) pathways, specifically c-Jun N-terminal kinase (JNK) and p38 MAPK.[6][9] The activation of these stress-related pathways ultimately leads to the induction of apoptosis (programmed cell death).[6][8]

Caption: Inhibition of TrxR by indolin-2-one derivatives leads to apoptosis.

This guide serves as a foundational resource for researchers working with this compound. Adherence to the safety and handling protocols is paramount. The provided experimental procedures offer a starting point for the synthesis and application of this versatile compound in the development of novel chemical entities.

References

- 1. 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) INDOLIN-2-ONE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 8. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thioredoxin-ASK1 complex levels regulate ROS-mediated p38 MAPK pathway activity in livers of aged and long-lived Snell dwarf mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mammalian thioredoxin is a direct inhibitor of apoptosis signal-regulating kinase (ASK) 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Therapeutic Potential of Indolin-2-One Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one, or oxindole, scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility has led to the development of derivatives with a wide spectrum of therapeutic applications, most notably in oncology. This technical guide provides an in-depth overview of the significant biological activities of indolin-2-one derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.

Anticancer Activity: Targeting Key Signaling Pathways

Indolin-2-one derivatives have emerged as a cornerstone in modern oncology, primarily through their potent activity as kinase inhibitors. By competitively binding to the ATP-binding pocket of various protein kinases, these compounds can disrupt the signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.[1][2]

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many anticancer indolin-2-ones is the inhibition of receptor tyrosine kinases (RTKs).[3] Notably, Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key targets.[4] Inhibition of these receptors blocks downstream signaling, leading to a reduction in tumor-induced angiogenesis, which is critical for supplying nutrients to tumors.[4] Sunitinib, an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors, is a prominent example of a multi-targeted RTK inhibitor based on the indolin-2-one scaffold.[4]

Beyond RTKs, other kinase targets include Aurora B kinase, a crucial regulator of the cell cycle, and cyclin-dependent kinases (CDKs).[5] Some derivatives also exhibit anticancer effects by inhibiting other critical cellular proteins like thioredoxin reductase (TrxR), leading to increased oxidative stress and apoptosis in cancer cells.

Key Signaling Pathway: VEGFR-2 Inhibition

The VEGFR-2 signaling pathway is a critical regulator of angiogenesis. The binding of VEGF-A to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates several downstream cascades, including the PLC-γ-PKC-MAPK pathway, which ultimately promotes endothelial cell proliferation, migration, and survival.[6][7] Indolin-2-one-based inhibitors block the initial ATP binding, preventing this entire cascade.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medium.com [medium.com]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Boronate Esters in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronate esters have emerged as remarkably versatile and indispensable reagents in the field of organic synthesis. Their unique combination of stability, reactivity, and functional group tolerance has positioned them as crucial building blocks in the construction of complex organic molecules, with profound implications for medicinal chemistry and materials science.[1][2] These organoboron compounds are characterized by a boron atom bonded to two oxygen atoms, which are typically part of a diol, forming a cyclic ester. This structure imparts a balance of stability for isolation and purification while allowing for facile transmetalation in various cross-coupling reactions.[3][4] This technical guide provides an in-depth exploration of the synthesis, applications, and mechanistic intricacies of boronate esters, with a focus on their pivotal role in modern synthetic methodologies.

I. Synthesis of Boronate Esters

The accessibility of boronate esters is a key factor in their widespread use. Several robust and high-yielding methods have been developed for their synthesis, catering to a diverse range of substrates.

Esterification of Boronic Acids

The most straightforward method for the synthesis of boronate esters is the direct condensation of a boronic acid with a diol, most commonly pinacol, to form the corresponding pinacol boronate ester.[5] This equilibrium-driven reaction is typically facilitated by the removal of water, often through azeotropic distillation or the use of a dehydrating agent like magnesium sulfate.[5][6]

Miyaura Borylation

A cornerstone for the synthesis of aryl and vinyl boronate esters is the palladium-catalyzed Miyaura borylation reaction.[7] This method involves the cross-coupling of an organic halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[8] The reaction exhibits broad functional group tolerance and provides access to a wide array of boronate esters that may be difficult to synthesize via other methods.

C-H Borylation

More recently, iridium- and rhodium-catalyzed C-H borylation reactions have gained prominence as a highly efficient and atom-economical route to aryl and heteroaryl boronate esters. This powerful strategy enables the direct conversion of C-H bonds into C-B bonds, obviating the need for pre-functionalized starting materials.[9]

From Organometallic Reagents

Boronate esters can also be prepared by the reaction of organolithium or Grignard reagents with trialkyl borates, followed by hydrolysis and esterification.[7][10] This classic method remains a valuable tool for the synthesis of a variety of boronate esters.

II. Core Applications in Organic Synthesis

The utility of boronate esters spans a wide spectrum of organic transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reaction

The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of boronate esters.[1][11] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboron reagent (often a boronate ester) and an organic halide or triflate.[12][13] Its mild reaction conditions, exceptional functional group tolerance, and the low toxicity of the boron-containing reagents have made it a favored method for the synthesis of biaryls, polyenes, and styrenes, which are common motifs in pharmaceuticals and functional materials.[12][14]

Recent mechanistic studies have revealed that boronate esters can directly transmetalate without prior hydrolysis, and the rate of this key step can be significantly influenced by the nature of the diol used in the ester.[1][2]

Chan-Lam Cross-Coupling Reaction

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[15][16] This copper-catalyzed reaction couples boronate esters with amines, alcohols, phenols, and other N- and O-nucleophiles.[17][18] A key advantage of the Chan-Lam coupling is that it can often be performed under mild, aerobic conditions, making it an attractive alternative to other methods like the Buchwald-Hartwig amination.[16]

Liebeskind-Srogl Cross-Coupling Reaction

The Liebeskind-Srogl coupling is a palladium-catalyzed, copper-mediated reaction that enables the formation of carbon-carbon bonds from thioesters and boronic acids or their esters.[19][20] This reaction is particularly valuable for the synthesis of ketones under neutral conditions, avoiding the use of harsh organometallic reagents.[21][22] The reaction proceeds through a unique mechanism involving the activation of the thioester by the copper(I) carboxylate.[21]

Boronate Esters as Protecting Groups

Beyond their role as cross-coupling partners, boronate esters serve as effective protecting groups for diols.[3][23] The facile formation of cyclic boronic esters with 1,2- and 1,3-diols allows for the selective protection of these functionalities, particularly in carbohydrate chemistry.[24][25] These boronate esters are stable to a range of reaction conditions and can be readily cleaved under mild hydrolytic conditions.[23] Pinacol esters are the most commonly used for this purpose due to their stability.[3]

III. Quantitative Data Summary

The following tables summarize typical quantitative data for key reactions involving boronate esters, providing a comparative overview of their efficiency.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Aryl Pinacol Boronate Esters

| Entry | Aryl Bromide | Aryl Pinacol Boronate Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | Phenylboronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [12] |

| 2 | 3,5-(CF₃)₂C₆H₃Br | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 1 (9) | KF | Dioxane | 110 | 18 | 82 | [26] |

| 3 | 4-Bromotoluene | Phenylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane | 80 | 16 | 92 | [27] |

| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid pinacol ester | Pd(OAc)₂ (0.5) | - | - | WEB | RT | 2 | 94 | [28] |

Table 2: Synthesis of Aryl Pinacol Boronate Esters via Miyaura Borylation

| Entry | Aryl Halide | Diboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodoanisole | B₂pin₂ | PdCl₂(dppf) (3) | - | KOAc | Dioxane | 80 | 8 | 95 | [8] |

| 2 | 4-Bromobenzonitrile | B₂pin₂ | Pd(dba)₂ (3) | P(Cy)₃ (6) | KOAc | Dioxane | 80 | 16 | 88 | [9] |

| 3 | 1-Chloro-4-nitrobenzene | B₂pin₂ | PdCl₂(dppf) (3) | - | KOAc | Dioxane | 80 | 24 | 75 | [9] |

IV. Experimental Protocols

General Procedure for the Synthesis of an Aryl Pinacol Boronate Ester via Miyaura Borylation

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%)

-

Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)

-

Anhydrous 1,4-dioxane (5 mL)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Place the flask in a preheated oil bath at 80 °C and stir for the desired amount of time (typically 8-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure aryl pinacol boronate ester.[8]

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

Procedure:

-

In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide, arylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.[12]

-

Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[12]

-

Add degassed toluene and degassed water via syringe.[12]

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.[12]

-

Monitor the reaction's progress using TLC or GC-MS.[12]

-

After the reaction is complete, cool the mixture to room temperature.[12]

-

Add water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).[12]

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[12]

-

Filter the solution and concentrate it under reduced pressure.[12]

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[12]

V. Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycles of key reactions involving boronate esters and a typical experimental workflow.

VI. Conclusion and Future Outlook

Boronate esters have firmly established themselves as a cornerstone of modern organic synthesis. Their ease of preparation, stability, and diverse reactivity in key bond-forming reactions have made them invaluable tools for chemists in academia and industry, particularly in the realm of drug discovery and development.[14][29][30] The continued development of novel borylation methods, such as C-H activation, and the expansion of the scope of cross-coupling reactions will undoubtedly further enhance the synthetic utility of these remarkable compounds. As the demand for more efficient and sustainable synthetic methodologies grows, the role of boronate esters is poised to become even more prominent in shaping the future of organic chemistry.

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 10. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 17. Chan-Lam Coupling [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]

- 20. synarchive.com [synarchive.com]

- 21. thieme-connect.com [thieme-connect.com]

- 22. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]

- 23. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]

- 24. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. organic-synthesis.com [organic-synthesis.com]

- 28. rsc.org [rsc.org]

- 29. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Suzuki-Miyaura Cross-Coupling Reaction: A Technical Guide for Advancing Chemical Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has revolutionized the construction of complex organic molecules, particularly biaryl and vinylaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[3]

This technical guide provides an in-depth overview of the Suzuki-Miyaura reaction, tailored for researchers, scientists, and drug development professionals. It delves into the core mechanistic principles, offers detailed experimental protocols, presents quantitative data to guide reaction optimization, and explores its critical applications in the pharmaceutical industry.

Core Principles and Reaction Mechanism

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[4] The general reaction scheme is as follows:

R¹-X + R²-B(OR)₂ → R¹-R²

Where:

-

R¹ : Aryl, vinyl, or alkyl group

-

X : Halide (I, Br, Cl) or triflate (OTf)

-

R² : Aryl, vinyl, or alkyl group

-

B(OR)₂ : Boronic acid or boronic ester group

-

Catalyst : Typically a Pd(0) complex

-

Base : Required for the activation of the organoboron species

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (R¹-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This step involves the insertion of the palladium atom into the carbon-halogen bond.[4]

-

Transmetalation: The newly formed palladium(II) complex then undergoes transmetalation with the organoboron reagent. The base plays a crucial role in this step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group (R²) to the palladium center, displacing the halide.[6]

-

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the desired carbon-carbon bond in the product (R¹-R²) and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.[4]

Key Reaction Components and Optimization

The success and efficiency of a Suzuki-Miyaura coupling are highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.

Catalysts and Ligands

Palladium complexes are the most widely used catalysts for this reaction. The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a Pd(II) precatalyst.[7] The choice of ligand is critical as it stabilizes the palladium catalyst, enhances its reactivity, and influences the overall efficiency.[8] Electron-rich and bulky phosphine-based ligands are commonly employed to facilitate the key steps of oxidative addition and reductive elimination.[8] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[9]

Bases and Solvents

A variety of bases can be used, with carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being the most common. The choice of base can significantly impact the reaction rate and yield.[10] The solvent system also plays a crucial role, with common choices including toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often in the presence of water.[3]

Quantitative Data on Reaction Performance

The following tables summarize the performance of various catalytic systems and reaction conditions in Suzuki-Miyaura cross-coupling reactions, providing a basis for comparison and optimization.

Table 1: Comparison of Palladium Catalysts for the Coupling of 4-Chlorotoluene with Phenylboronic Acid [7]

| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |

| Pd(OAc)₂ / SPhos | 0.0005 | Toluene / H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |

| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH / THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |

| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH / THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 |

| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |

| Pd/C (3%) | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | 118 | 20 |

TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity and efficiency. TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.

Table 2: Effect of Different Ligands on the Yield of a Polyfluorinated Biphenyl [11]

| Entry | Ligand | Yield (%) | Homocoupling (%) |

| 1 | SPhos | 89 | 0 |

| 2 | XPhos | 99 | 0 |

Experimental Protocols

This section provides a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, followed by a specific example.

General Experimental Workflow

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.[8]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[8]

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[8]

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[8]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) to the reaction mixture and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[8]

-

Purification: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[8]

Applications in Drug Development

The Suzuki-Miyaura cross-coupling reaction has had a profound impact on the pharmaceutical industry.[12] Its reliability, flexibility, and tolerance of a wide range of functional groups have made it one of the most utilized transformations in medicinal chemistry, second only to amide bond formation.[11] This reaction is instrumental in the synthesis of numerous approved drugs containing biaryl or aryl-heterocycle motifs.[11]

The ability to rapidly synthesize libraries of analog compounds is crucial for structure-activity relationship (SAR) studies during lead optimization. The Suzuki-Miyaura coupling provides an efficient means to explore a vast chemical space, accelerating the drug discovery process.[4] Furthermore, its versatility extends to the synthesis of complex natural products and other biologically active molecules.

Examples of approved drugs where the Suzuki-Miyaura coupling is a key synthetic step include Losartan (an angiotensin II receptor antagonist) and a key intermediate in the synthesis of Abemaciclib (a CDK4/6 inhibitor).[11]

Conclusion

The Suzuki-Miyaura cross-coupling reaction remains an indispensable tool in the arsenal of synthetic chemists. Its mild conditions, broad substrate scope, and high functional group tolerance have established it as a premier method for the construction of C-C bonds. For researchers and professionals in drug development, a thorough understanding of this reaction's mechanism, the factors influencing its outcome, and the practical aspects of its execution is paramount. The continued development of more active and robust catalytic systems promises to further expand the applications of this remarkable transformation, enabling the synthesis of ever more complex and life-changing molecules.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. wwjmrd.com [wwjmrd.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology. The targeted synthesis of 5-aryl-indolin-2-one derivatives through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a cornerstone of modern drug discovery. These compounds have shown significant promise as inhibitors of key signaling pathways implicated in tumor growth and angiogenesis, particularly those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).

This document provides a detailed protocol for the Suzuki coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one with various aryl and heteroaryl halides. The resulting 5-substituted indolin-2-one derivatives are of significant interest for the development of novel therapeutics.

Biological Context: Targeting Receptor Tyrosine Kinase Signaling

Many 5-aryl-indolin-2-one derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs).[1][2] These enzymes play a crucial role in cell proliferation, differentiation, and survival. In many cancers, RTKs such as VEGFR and PDGFR are overexpressed or constitutively active, leading to uncontrolled cell growth and the formation of new blood vessels (angiogenesis) that supply the tumor with nutrients.[3][4]

The indolin-2-one core acts as a scaffold that can bind to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades.[2][5] By blocking these pathways, 5-aryl-indolin-2-one derivatives can inhibit tumor growth and angiogenesis.

Below is a diagram illustrating the general signaling pathway of VEGFR and PDGFR and the inhibitory action of 5-aryl-indolin-2-one derivatives.

Caption: VEGFR/PDGFR Signaling and Inhibition by 5-Aryl-Indolin-2-ones.

Suzuki Coupling Protocol

The following protocol is a general guideline for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl halides. This protocol is based on established procedures for similar substrates, such as 5-indolylboronic acid, and may require optimization for specific coupling partners.[1]

Materials

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide, iodide)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

-

Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

-

Solvent: A mixture of an organic solvent and water (e.g., 1,2-dimethoxyethane (DME)/water, dioxane/water, or toluene/ethanol/water)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Experimental Workflow

Caption: General workflow for the Suzuki coupling reaction.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), the aryl or heteroaryl halide (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq), and the base (e.g., Na₂CO₃, 2.0-3.0 eq).

-

Solvent Addition and Degassing: Add the degassed solvent mixture (e.g., DME/water 4:1). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Quantitative Data

The following table summarizes the yields obtained for the Suzuki coupling of 5-indolylboronic acid with various aryl and heteroaryl halides.[1] These results can serve as a reference for the expected outcomes when using the corresponding pinacol ester of indolin-2-one. Reaction conditions for these examples were: Pd(PPh₃)₄ (3 mol%), NaHCO₃, in ethylene glycol dimethyl ether/water, reflux.

| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) |

| 1 | Iodobenzene | 5-Phenyl-1H-indole | 85 |

| 2 | Bromobenzene | 5-Phenyl-1H-indole | 82 |

| 3 | 4-Bromoanisole | 5-(4-Methoxyphenyl)-1H-indole | 90 |

| 4 | 4-Bromotoluene | 5-(4-Methylphenyl)-1H-indole | 88 |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 5-(4-(Trifluoromethyl)phenyl)-1H-indole | 75 |

| 6 | 4-Bromobenzonitrile | 4-(1H-Indol-5-yl)benzonitrile | 78 |

| 7 | 2-Bromopyridine | 5-(Pyridin-2-yl)-1H-indole | 65 |

| 8 | 3-Bromopyridine | 5-(Pyridin-3-yl)-1H-indole | 72 |

| 9 | 2-Chloropyrimidine | 5-(Pyrimidin-2-yl)-1H-indole | 60 |

| 10 | 2-Bromoxylene | 5-(2,3-Dimethylphenyl)-1H-indole | 6 |

Note: The lower yield with 2-bromoxylene suggests that sterically hindered aryl halides may require optimized reaction conditions.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a diverse library of 5-aryl-indolin-2-one derivatives. These compounds are of significant interest to the drug discovery community due to their potential as selective kinase inhibitors. The protocol and data presented herein provide a solid foundation for researchers to synthesize these valuable compounds for further biological evaluation.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 5. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors [mdpi.com]

Application Notes and Protocols for Palladium-Catalyzed Coupling of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization at the C5 position, in particular, has led to the development of potent kinase inhibitors used in oncology. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a key building block that enables the synthesis of diverse 5-aryl indolin-2-one derivatives through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reagent allows for the efficient formation of carbon-carbon bonds, providing access to a wide range of compounds for drug discovery and development.[1][2]

These application notes provide an overview of common palladium catalysts and reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides, along with detailed experimental protocols.

Applications in Drug Discovery and Development

The synthesis of 5-aryl indolin-2-one derivatives is of significant interest due to their activity as inhibitors of key signaling pathways implicated in cancer progression. Many of these compounds target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][3] By inhibiting these kinases, the downstream signaling pathways that regulate angiogenesis (the formation of new blood vessels) and cell proliferation can be blocked, thereby impeding tumor growth and metastasis.[4][5][6]

Sunitinib, a prominent anti-cancer drug, features a substituted indolin-2-one core and functions as a multi-kinase inhibitor, targeting VEGFRs and PDGFRs among others.[1] The Suzuki-Miyaura coupling with this compound provides a direct route to synthesize analogs of Sunitinib and other novel kinase inhibitors for screening and lead optimization in drug discovery programs.[1][2][7]

Signaling Pathway Context: VEGFR Inhibition

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis. It binds to and activates VEGFRs on the surface of endothelial cells. This activation triggers a downstream signaling cascade, primarily through the PI3K/Akt and MAPK pathways, leading to endothelial cell proliferation, migration, and survival, and ultimately, new blood vessel formation.[6] In many cancers, tumors overexpress VEGF to stimulate angiogenesis, which provides them with the necessary nutrients and oxygen to grow and metastasize. 5-aryl indolin-2-one derivatives can act as ATP-competitive inhibitors at the kinase domain of VEGFR-2, blocking its autophosphorylation and subsequent activation of downstream signaling pathways.[8]

Palladium Catalysts for Suzuki-Miyaura Coupling

The choice of palladium catalyst and associated ligands is crucial for achieving high yields and reaction efficiency. Modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For the coupling of heterocyclic boronic esters like this compound, several palladium catalyst systems have proven effective.

| Catalyst System | Catalyst Name | Ligand | Key Features |

| Buchwald Ligand Systems | Pd(OAc)₂ or Pd₂(dba)₃ with ligands like XPhos, SPhos | Biaryl phosphines | High activity for a broad range of substrates, including challenging heteroaryl couplings. Often allows for lower catalyst loadings and milder reaction conditions. |

| PEPPSI Catalysts | PEPPSI-IPr, PEPPSI-IPent | N-heterocyclic carbene (NHC) | Exceptionally stable and can often be handled in air. Robust under various reaction conditions. |

| Ferrocenyl Ligand Systems | Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene | A reliable and widely used catalyst, though it may sometimes require higher catalyst loadings and temperatures compared to more modern systems.[9] |

| "Ligandless" Systems | Pd(OAc)₂ or PdCl₂ with a phase-transfer catalyst (e.g., TBAB) | None | Simple and low-cost, effective for less demanding substrates, often in aqueous media.[10] |

Experimental Protocols

The following protocols are representative methods for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is adapted from established procedures for the coupling of similar heterocyclic boronic esters.[9]

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5-10 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.

-

Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add Pd(dppf)Cl₂ to the reaction mixture under a positive flow of inert gas.

-

Add the degassed solvent system (1,4-dioxane/water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-indolin-2-one.

Protocol 2: General Procedure using a Buchwald Palladacycle Precatalyst

This protocol utilizes a more modern and highly active catalyst system.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (e.g., aryl chloride or bromide) (1.1 equiv)

-

XPhos Pd G3 (or a similar Buchwald precatalyst) (1-3 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-